molecular formula C26H50N2O8 B1163713 N-Glycinated galactosylsphingosine

N-Glycinated galactosylsphingosine

Cat. No.: B1163713
M. Wt: 518
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Glycinated galactosylsphingosine is a research-grade lysosphingolipid provided for scientific investigation. This compound is of significant interest in the study of lysosomal storage disorders, particularly Krabbe disease, where its parent compound, galactosylsphingosine (also known as psychosine), accumulates to toxic levels and is a primary driver of pathology . The accumulation of psychosine is directly cytotoxic and has been shown to trigger lysosomal membrane permeabilization, a key event in lysosome-dependent cell death . Research into its mechanisms has revealed that psychosine can inhibit fast axonal transport in neurons by activating specific axonal enzymes (PP1 and GSK3β), leading to the abnormal phosphorylation of motor proteins and contributing to a dying-back degeneration of axons . Beyond its role in neuropathology, the lysosome-destabilizing properties of lysosphingolipids are also being explored in other research contexts, including oncology . This product is intended for use in vitro to further elucidate the complex pathways in sphingolipid biology and lysosomal function. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H50N2O8

Molecular Weight

518

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-Glycinated cerebroside;  N-Glycinated galactosylceramide;  N-Glycinated psychosine

Origin of Product

United States

Scientific Research Applications

Biochemical Tool in Sphingolipid Research

N-Glycinated galactosylsphingosine serves as a molecular tool for various biochemical applications. It is used in the study of sphingolipid metabolism and its implications in different diseases. The compound can inhibit specific enzymes involved in sphingolipid degradation, making it valuable for understanding the biochemical pathways associated with sphingolipidoses and other metabolic disorders .

Biomarker for Sphingolipidoses

Recent studies have highlighted the potential of lysosphingolipids, including this compound, as biomarkers for sphingolipidoses such as Gaucher disease and Krabbe disease. A multiplex assay utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to simultaneously measure various lysosphingolipids in plasma samples. This method has shown high sensitivity and specificity for diagnosing these conditions .

Table 1: Diagnostic Performance of Lysosphingolipids

DiseaseBiomarkerSensitivity (%)Specificity (%)
Gaucher DiseaseThis compound100High
Krabbe DiseaseThis compound100High
Niemann-Pick DiseaseThis compound100High

Immunological Implications

This compound influences immune responses by modulating the activity of immune cells. Research indicates that various lyso-glycosphingolipids can impact lymphocyte function, potentially leading to abnormal immune responses. The recognition of altered levels of these sphingolipids by toll-like receptors may trigger immune activation, which is relevant in diseases characterized by dysregulated immunity .

Treatment Strategies for Sphingolipid Disorders

The inhibition of specific enzymes involved in sphingolipid metabolism by this compound opens avenues for therapeutic strategies aimed at treating sphingolipid storage disorders. For instance, studies have shown that targeting acid ceramidase activity can reduce the accumulation of toxic metabolites such as psychosine in Krabbe disease models .

Drug Development

Given its role in modulating sphingolipid pathways, this compound may serve as a lead compound for drug development aimed at treating metabolic disorders related to sphingolipid accumulation. Its ability to influence cellular signaling pathways could be harnessed to design novel therapeutic agents .

Screening for Sphingolipidoses in Prenatal Diagnosis

A notable application of this compound is its use in prenatal screening for sphingolipidoses. In a study involving amniotic fluid samples from pregnancies at risk for non-immune hydrops fetalis, elevated levels of specific lysosphingolipids were detected, indicating potential fetal involvement in metabolic disorders . This application underscores the compound's relevance in early diagnosis and intervention strategies.

Clinical Studies on Immune Modulation

Clinical studies investigating the immunological effects of lyso-glycosphingolipids have demonstrated that alterations in their levels can correlate with various autoimmune conditions. The modulation of immune cell activity by these compounds suggests their potential role as therapeutic agents in managing autoimmune diseases .

Comparison with Similar Compounds

Galactosylsphingosine (Psychosine)

  • Structure: C₂₄H₄₇NO₇ (Mol. Wt. 461), lacking the glycine modification.
  • Role : Accumulates in Krabbe disease due to β-galactocerebrosidase deficiency, leading to neurotoxicity and demyelination .
  • Analytical Use: Directly measured in patient samples for disease diagnosis, but requires differentiation from analogues during MS analysis .
  • Key Difference: N-Glycinated galactosylsphingosine serves as a non-interfering internal standard, unlike psychosine, which is pathologically relevant .

N-Glycinated Glucosylsphingosine

  • Structure : C₂₆H₅₀N₂O₈ (Mol. Wt. 519), analogous to this compound but with a glucose moiety instead of galactose.
  • Application : Used in Gaucher disease research to quantify glucosylsphingosine, a biomarker for this disorder .
  • Solubility : Compatible with DMSO and DMF, expanding its use in cell-based assays .

N-Glycine 3’-Sulfo Galactosylsphingosine

  • Structure : C₂₆H₅₀N₂O₁₁S (Mol. Wt. 598.7), featuring a sulfate group at the 3’-position of galactose.
  • Function : Acts as a sulfatide mimic, useful in studying lipid metabolism and immune cell signaling .
  • Differentiation: The sulfate group increases polarity, altering solubility (e.g., in aqueous buffers) compared to non-sulfated analogues .

N-Glycinated Lactosylsphingosine

  • Structure : C₃₂H₆₀N₂O₁₃ (Mol. Wt. 681), with a lactose (galactose-glucose) head group.
  • Application : Investigated in glycosphingolipid trafficking studies and as a substrate for enzymes like β-galactosidase .
  • Solubility: Requires chloroform/methanol/water (2:1:0.1) for dissolution, reflecting its larger hydrophilic head group .

Acylated Analogues (e.g., N-Hexanoyl-glucopsychosine)

  • Structure: N-acylated with hexanoic acid (C₆:0) or longer chains (e.g., N-palmitoyl in N-Hexadecanoyl-lactosylceramide, Mol. Wt. 862).
  • Role : Mimics natural acylated glycosphingolipids, enabling membrane integration studies .
  • Key Contrast : Acylation enhances hydrophobicity, making these compounds ideal for lipid bilayer experiments, whereas glycination prioritizes MS compatibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Modification Solubility Primary Application References
This compound C₂₆H₅₀N₂O₈ 518 Glycine addition Chloroform/methanol (80:20), ethanol MS internal standard
Galactosylsphingosine (Psychosine) C₂₄H₄₇NO₇ 461 None Ethanol, chloroform/methanol/water Krabbe disease biomarker
N-Glycinated Glucosylsphingosine C₂₆H₅₀N₂O₈ 519 Glucose substitution DMSO, DMF Gaucher disease research
N-Glycine 3’-Sulfo Galactosylsphingosine C₂₆H₅₀N₂O₁₁S 598.7 3’-sulfate group Aqueous buffers, ethanol Sulfatide signaling studies
N-Glycinated Lactosylsphingosine C₃₂H₆₀N₂O₁₃ 681 Lactose head group Chloroform/methanol/water (2:1:0.1) Enzyme substrate assays
N-Hexadecanoyl-lactosylceramide C₄₆H₈₇NO₁₃ 862 C16:0 acyl chain Chloroform/methanol/water (2:1:0.1) Membrane integration studies

Research Implications

  • Structural Modifications Dictate Function : Glycination optimizes compounds for MS, while sulfation or acylation tailors them for metabolic or biophysical studies .
  • Disease-Specific Utility: this compound avoids cross-reactivity in Krabbe disease diagnostics, whereas psychosine quantification remains critical for patient monitoring .
  • Synthetic Accessibility : All listed compounds are synthetically produced with >98% purity, ensuring reproducibility in research .

Preparation Methods

Table 1: Key Physicochemical Properties

PropertyValueSource
SolubilityEthanol, methanol, chloroform
Storage Temperature-20°C (short-term), -80°C (long-term)
Purity (TLC)≥95%

The compound’s amphiphilic nature necessitates solubilization in organic solvents such as ethanol or chloroform, followed by sonication to form micelles in aqueous buffers.

Synthetic Preparation Methods

Total Synthesis via Organic Chemistry Routes

Matreya LLC’s catalog outlines a total synthesis approach for this compound, starting with the preparation of sphingosine isomers. The process involves:

  • Sphingosine Backbone Synthesis : Sphinganine is synthesized from serine and palmitoyl-CoA via serine palmitoyltransferase (SPT), followed by N-acylation with a fatty acid to form dihydroceramide. Dihydroceramide desaturase introduces the double bond, yielding sphingosine.

  • Galactosylation : The sphingosine hydroxyl group is glycosylated with UDP-galactose using ceramide galactosyltransferase (CGT) or chemical glycosylation agents. Enzymatic methods ensure β-configuration, while chemical routes require protecting groups to control stereochemistry.

  • Glycination : The sphingosine amine is reacted with glycine activated as an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. This step is performed under anhydrous conditions to prevent hydrolysis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Sphingosine SynthesisSerine, palmitoyl-CoA, SPT, NADPH~40%
GalactosylationUDP-galactose, CGT, pH 7.4~60%
GlycinationGlycine-NHS, DMF, 4°C, 12 hrs~75%

Protection-Deprotection Strategies

To prevent unwanted side reactions during galactosylation and glycination, temporary protecting groups are employed:

  • Trityl Groups : Protect the sphingosine amine during galactosylation. Removed via mild acid hydrolysis post-glycosylation.

  • Acetyl Groups : Shield galactose hydroxyls during glycination. Deprotected using sodium methoxide.

Purification and Characterization

Chromatographic Techniques

Crude synthesis products are purified using:

  • Flash Chromatography : Silica gel columns with chloroform/methanol/water (65:25:4) eluent to isolate the target compound.

  • HPLC : Reverse-phase C18 columns and acetonitrile/water gradients achieve >95% purity.

Mass Spectrometry and NMR

  • LC-MS/MS : Quantifies psychosine derivatives using d5-psychosine as an internal standard. Multiple reaction monitoring (MRM) transitions at m/z 519 → 298 confirm structural integrity.

  • ¹H-NMR : Key signals include δ 5.35 (sphingosine double bond), δ 4.85 (anomeric galactose proton), and δ 3.75 (glycine methylene).

Applications in Disease Research

Though beyond preparation methods, it is noteworthy that this compound serves as a substrate for galactocerebrosidase (GALC) assays in Krabbe disease models. Inhibiting its accumulation via substrate reduction therapy (e.g., L-cycloserine) is a therapeutic strategy under investigation .

Q & A

Q. How can researchers differentiate this compound from structurally similar lysosphingolipids in complex mixtures?

  • Methodological Answer : High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) fragments diagnostic ions (e.g., m/z 264 for sphingosine backbone). Ion mobility spectrometry adds separation specificity. Cross-reactivity testing in immunoassays (e.g., anti-psychosine antibodies) is necessary to confirm assay specificity .

Notes for Methodological Rigor

  • Data Reproducibility : Adhere to protocols from (NIH guidelines) and (Beilstein Journal standards) for experimental documentation.
  • Conflict Resolution : Address biomarker discrepancies via multi-omics integration (e.g., lipidomics + transcriptomics) .
  • Ethical Compliance : Animal studies must follow ARRIVE guidelines, with GALC-deficient models approved by institutional ethics committees .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.